1-(3-Fluorophenyl)-2-pyridin-4-ylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVBFCUAAOZARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460177 | |
| Record name | 1-(3-FLUOROPHENYL)-2-(4-PYRIDYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6576-04-1 | |
| Record name | 1-(3-FLUOROPHENYL)-2-(4-PYRIDYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone and Its Analogues
Conventional Synthetic Routes to the Core Structure
Conventional methods for synthesizing the 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone scaffold rely on fundamental carbon-carbon bond-forming reactions. These include condensation, Grignard, and acylation reactions, as well as strategies focused on the construction and modification of the pyridine (B92270) ring itself.
Condensation Reactions in Pyridyl Ethanone (B97240) Synthesis
Condensation reactions, particularly the Claisen-Schmidt condensation, are a cornerstone in the synthesis of α,β-unsaturated ketones (chalcones), which can serve as precursors to pyridyl ethanones. researchgate.netnumberanalytics.comwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. taylorandfrancis.com For the synthesis of a precursor to this compound, two primary pathways are viable:
Pathway A: Reaction of 3-fluorobenzaldehyde (B1666160) with 4-acetylpyridine.
Pathway B: Reaction of pyridine-4-carbaldehyde with 1-(3-fluorophenyl)ethanone.
Both pathways yield an α,β-unsaturated ketone intermediate, (E)-1-(3-fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one. Subsequent reduction of the carbon-carbon double bond of this chalcone-like intermediate would lead to the desired saturated ethanone structure. The Claisen-Schmidt reaction is valued for its operational simplicity and the wide availability of starting materials. wikipedia.org
Interactive Data Table: Reactants for Claisen-Schmidt Condensation
| Pathway | Aldehyde Component | Ketone Component | Intermediate Product |
|---|---|---|---|
| A | 3-Fluorobenzaldehyde | 4-Acetylpyridine | (E)-1-(3-fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one |
| B | Pyridine-4-carbaldehyde | 1-(3-Fluorophenyl)ethanone | (E)-1-(3-fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one |
Grignard Reactions for Aryl and Heteroaryl Moiety Introduction
Grignard reactions provide a powerful and direct method for forming carbon-carbon bonds, making them highly suitable for constructing the ketone core of the target molecule. mnstate.edulibretexts.org This approach involves the reaction of an organomagnesium halide (Grignard reagent) with an acylating agent, such as an acyl chloride. researchgate.net Two convergent strategies can be envisioned for the synthesis of this compound:
Strategy 1: The reaction of a pyridin-4-ylmethyl Grignard reagent (e.g., (pyridin-4-ylmethyl)magnesium chloride) with 3-fluorobenzoyl chloride.
Strategy 2: The reaction of a 3-fluorophenyl Grignard reagent (e.g., (3-fluorophenyl)magnesium bromide) with a suitable pyridine-4-acetic acid derivative, such as pyridine-4-acetyl chloride.
The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the ketone. mnstate.edu Care must be taken to control the reaction conditions to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.
Acylation Reactions for Ketone Functional Group Formation
Acylation reactions are fundamental to the formation of ketones. The Friedel-Crafts acylation is a classic method for acylating aromatic rings. However, pyridine is an electron-deficient heterocycle, and the nitrogen atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring towards electrophilic substitution. youtube.com Consequently, direct Friedel-Crafts acylation of pyridine is generally not a viable synthetic route. youtube.com
Alternative strategies are therefore required for the acylation of pyridine rings:
Acylation of Metalated Pyridines: Pyridine can be deprotonated at specific positions using a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This nucleophilic species can then react with an acylating agent like 3-fluorobenzoyl chloride to yield the desired ketone. youtube.com
Nucleophilic Acylation with Acyl Radicals: Acyl radicals, which can be generated from aldehydes or carboxylic acid derivatives, can add to protonated (and thus more electrophilic) pyridine rings. This approach requires an oxidant for the final aromatization step. youtube.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of organoboron compounds (Suzuki coupling) or organostannanes (Stille coupling) with acyl chlorides provide a versatile alternative to traditional acylations for preparing aryl ketones. organic-chemistry.org For instance, 4-pyridylboronic acid could be coupled with 3-fluorophenylacetyl chloride.
Strategies for Pyridine Ring System Formation and Functionalization
Instead of starting with a pre-formed pyridine ring, the target molecule's core can be assembled by constructing the pyridine ring with the necessary substituents already in place. Several named reactions are applicable for this purpose.
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com It is a versatile method for producing highly functionalized pyridines under relatively mild conditions. wikipedia.org To synthesize an analogue of the target compound, one could react an appropriate α,β-unsaturated ketone with a pyridinium (B92312) salt derived from a ketone bearing the other required moiety. researchgate.netnih.gov
Bohlmann-Rahtz Pyridine Synthesis: This synthesis generates substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration. jk-sci.comsynarchive.com By selecting the appropriate enamine and ethynylketone precursors, a pyridine ring with the desired substitution pattern can be constructed. Modifications using acid catalysis can lower the required reaction temperature and even allow for one-pot procedures. organic-chemistry.orgresearchgate.net
Furthermore, modern C-H functionalization techniques offer a direct way to introduce substituents onto a pyridine core, avoiding the need for pre-functionalized starting materials. thieme-connect.comnih.gov Transition-metal catalysis can be used to selectively activate C-H bonds at various positions on the pyridine ring for arylation or alkylation. thieme-connect.comacs.orgnih.gov
Advanced and Sustainable Synthetic Techniques
To address the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. Microwave-assisted synthesis is a prominent example that enhances efficiency and aligns with the principles of green chemistry.
Microwave-Assisted Synthesis Protocols and Efficiency Enhancements
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This technology has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. researchgate.net
Many of the conventional reactions discussed can be significantly enhanced through microwave assistance:
Condensation Reactions: Microwave irradiation has been successfully applied to Claisen-Schmidt condensations, accelerating the formation of chalcone (B49325) intermediates. researchgate.net
Pyridine Synthesis: The Bohlmann-Rahtz synthesis of pyridines has been adapted to microwave conditions, enabling a one-pot procedure that is significantly faster than traditional heating methods. researchgate.net
The efficiency enhancements are attributed to the rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products compared to conventional oil-bath heating.
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |
|---|---|---|---|
| Claisen-Schmidt Condensation | Several hours to 24 hours | Minutes | Drastic reduction in reaction time, improved yields |
| Bohlmann-Rahtz Pyridine Synthesis | Multi-step, high temperatures over hours | 10-20 minutes (one-pot) | Process simplification, speed, and energy efficiency |
One-Pot Synthetic Strategies for Expedited Analog Development
One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation and purification of intermediates. This approach is not only time and resource-efficient but also aligns with the principles of green chemistry. For the synthesis of this compound and its analogues, a plausible one-pot strategy involves a modified Claisen-Schmidt condensation followed by a subsequent reaction.
A general one-pot, three-component reaction could involve the condensation of 3-fluorobenzaldehyde, a methyl ketone, and a nitrogen source to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. A more direct approach to the ethanone structure could involve a tandem reaction sequence. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved through a three-component cyclocondensation, which could be adapted for the synthesis of pyridyl ethanone precursors. rsc.org
A concise and efficient one-pot strategy for synthesizing related fluorinated compounds has been demonstrated, showcasing the utility of this approach. For example, 3-fluoroflavones have been synthesized in a one-pot reaction from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor®, followed by cyclization. nih.gov While not a direct synthesis of the target compound, this illustrates the potential of one-pot fluorination and cyclization strategies.
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Class | Potential Yield |
| 3-Fluorobenzaldehyde | 4-Acetylpyridine | Malononitrile | Piperidine, Ethanol (B145695), Reflux | 2-Amino-3-cyanopyridine derivative | Good to Excellent |
| 3-Fluorophenylacetonitrile | Pyridine-4-carboxaldehyde | Sodium Ethoxide | Ethanol, Room Temp. | α,β-Unsaturated nitrile | Moderate to Good |
| 1-(3-Fluorophenyl)ethanone | Pyridine-4-carboxaldehyde | NaOH or KOH | Ethanol, Water | Chalcone analogue | High |
Optimization of Reaction Parameters for Enhanced Yield and Purity
The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis. For reactions such as the Claisen-Schmidt condensation, which is a key method for forming the carbon-carbon bond in chalcone-like precursors to the target molecule, several factors can be fine-tuned to maximize yield and purity. numberanalytics.comnumberanalytics.com
Key parameters for optimization include the choice of catalyst (base or acid), solvent, reaction temperature, and reactant stoichiometry. For instance, in a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aldehyde, strong bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used. numberanalytics.com The solvent system can also significantly impact the reaction outcome, with protic solvents like ethanol or methanol (B129727) often being effective. rsc.org
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and its application in Claisen-Schmidt condensations has been shown to reduce reaction times and improve yields. numberanalytics.com The use of solvent-free conditions, where the reactants are ground together with a catalyst, represents a green and efficient alternative to traditional solvent-based methods. researchgate.net
| Parameter | Condition A | Condition B | Condition C | Observed Effect on Yield |
| Catalyst | 10% NaOH | 10% KOH | Piperidine | NaOH and KOH generally provide higher yields for chalcone formation. |
| Solvent | Ethanol | Methanol | Dichloromethane | Protic solvents like ethanol and methanol are often preferred. |
| Temperature | Room Temperature | 50 °C | Reflux | Increased temperature can accelerate the reaction but may also lead to side products. |
| Reaction Time | 2 hours | 8 hours | 24 hours | Optimal time depends on other parameters; longer times do not always improve yield. |
Derivatization Strategies and Analog Design
Derivatization is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. By systematically introducing various substituents, the physicochemical and pharmacological properties of the molecule can be tailored.
Introduction of Diverse Substituents for Tailored Molecular Properties
The this compound scaffold offers multiple sites for derivatization. The fluorophenyl ring can be further substituted with electron-donating or electron-withdrawing groups to modulate its electronic properties and potential interactions with biological targets. Similarly, the pyridine ring can be modified at various positions. The methylene (B1212753) bridge connecting the two aromatic rings can also be a site for substitution, although this can be more synthetically challenging. The goal of such derivatization is often to enhance properties like potency, selectivity, or pharmacokinetic profiles. nih.gov
| Position of Substitution | Substituent | Potential Effect on Molecular Properties | |---|---|---|---| | Phenyl Ring (ortho, meta, para to fluoro) | -OCH3, -Cl, -NO2 | Modulates electronic properties, lipophilicity, and metabolic stability. | | Pyridine Ring (positions 2, 3, 5, 6) | -CH3, -Br, -CN | Alters basicity, steric hindrance, and potential for hydrogen bonding. | | Methylene Bridge | Alkyl or aryl groups | Increases steric bulk and can influence conformational preferences. |
Synthesis of Hybrid Molecules Incorporating the Pyridyl Ethanone Framework
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. mdpi.comnih.gov The this compound framework can be incorporated into hybrid molecules by linking it to other biologically active scaffolds.
| Pharmacophore A | Pharmacophore B | Linker | Potential Biological Target |
| This compound | Purine | Amide or Ester | Kinases, DNA/RNA |
| This compound | Thiazolidinone | Hydrazone | Various enzymes, receptors |
| This compound | Pyrimidine | Methylene ether | Dihydrofolate reductase |
Design and Preparation of Isotopic Variants for Mechanistic Probes
Isotopically labeled compounds are invaluable tools in drug discovery and development, used for mechanistic studies, metabolic profiling, and as internal standards in analytical assays. The synthesis of isotopic variants of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
For the pyridine moiety, nitrogen-15 labeling can be accomplished through synthetic routes that utilize ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources. nih.gov Deuterium can be introduced at specific positions on the aromatic rings or the methylene bridge through various methods, including deuterated starting materials or hydrogen-deuterium exchange reactions. Carbon-13 can be incorporated by using ¹³C-labeled precursors in the synthetic scheme. These labeled analogues can then be used in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the fate of the molecule in biological systems. nih.gov
| Isotope | Position of Labeling | Synthetic Precursor | Application |
| ¹⁵N | Pyridine Nitrogen | ¹⁵NH₄Cl | Mechanistic studies, NMR |
| ²H (Deuterium) | Phenyl or Pyridyl Ring | Deuterated benzaldehyde (B42025) or pyridine | Metabolic stability studies (DMPK) |
| ¹³C | Carbonyl Carbon | ¹³C-labeled acyl chloride | Mass spectrometry internal standard |
Advanced Spectroscopic and Structural Characterization of 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone is expected to reveal distinct signals corresponding to the protons in the 3-fluorophenyl and pyridin-4-yl rings, as well as the methylene (B1212753) bridge connecting them.
The protons of the pyridin-4-yl group typically appear as two distinct sets of signals in the downfield region due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen (H-2' and H-6') are expected to resonate at a lower field (higher ppm) than the protons meta to the nitrogen (H-3' and H-5'). The methylene protons (-CH₂-) adjacent to the carbonyl group and the pyridine (B92270) ring would likely appear as a singlet, shifted downfield by the influence of these two electron-withdrawing groups.
The protons on the 3-fluorophenyl ring will exhibit a more complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Four distinct signals are anticipated in the aromatic region, with their chemical shifts and multiplicities dictated by their position relative to the fluorine atom and the acetyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridin-4-yl (H-2', H-6') | Downfield | Doublet |
| Pyridin-4-yl (H-3', H-5') | Downfield | Doublet |
| Methylene (-CH₂-) | Mid-range | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of 190-200 ppm.
The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') resonating at a lower field compared to the other ring carbons. The carbons of the 3-fluorophenyl ring will also appear in the aromatic region, with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. Other carbons in the ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The methylene carbon (-CH₂-) signal will appear in the aliphatic region, shifted downfield due to the adjacent carbonyl and pyridine groups.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
| Pyridine & Phenyl Carbons | 110 - 165 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. thermofisher.comrsc.org Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it provides strong, well-resolved signals. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. biophysics.org Furthermore, this signal will be split into a multiplet due to coupling with the neighboring ortho and meta protons on the aromatic ring, providing additional structural confirmation.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and providing insights into molecular conformation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1680-1700 cm⁻¹.
Other significant absorptions would include:
C-H stretching: Aromatic C-H stretching vibrations from both the phenyl and pyridine rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations for both the phenyl and pyridine rings typically occur in the 1400-1600 cm⁻¹ region.
C-F stretching: The carbon-fluorine bond will show a strong absorption, typically in the 1000-1300 cm⁻¹ range. The exact position can confirm the presence of the fluorophenyl moiety. nist.gov
Out-of-plane C-H bending: These bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Table 3: Key Predicted Infrared Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
Raman Microspectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum would also show the characteristic vibrations of the molecule. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong and sharp signals in Raman spectra, which are useful for identifying the substituted phenyl and pyridine rings. The C=O stretch is also observable, though it is typically weaker than in the IR spectrum. Raman spectroscopy can be a powerful tool for studying conformational isomers if they exist in the solid state.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and structure. For this compound (C₁₃H₁₀FNO), the molecular weight is 215.22 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecule's exact mass.
The fragmentation of the molecular ion provides a unique fingerprint that helps to elucidate the molecule's structure. The fragmentation pattern for this compound is dictated by the weakest bonds and the stability of the resulting fragments. The bond between the carbonyl group and the methylene bridge (an α-cleavage) is a likely point of initial fragmentation.
Two primary fragmentation pathways are plausible:
Cleavage can result in the formation of a 3-fluorobenzoyl cation.
Alternatively, cleavage can lead to the formation of a picolyl cation (pyridin-4-ylmethyl cation) or a related tropylium-like ion, which is also a common fragmentation pathway for benzyllic compounds. chemguide.co.uk
Further fragmentation of these primary ions can also occur. The 3-fluorobenzoyl cation can lose a molecule of carbon monoxide (CO) to form a 3-fluorophenyl cation.
The table below outlines the proposed major fragments for this compound based on established fragmentation principles. chemguide.co.uk
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Chemical Formula |
|---|---|---|
| 215 | [M]⁺ (Molecular Ion) | [C₁₃H₁₀FNO]⁺ |
| 123 | 3-Fluorobenzoyl cation | [C₇H₄FO]⁺ |
| 95 | 3-Fluorophenyl cation | [C₆H₄F]⁺ |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. As of this writing, a specific single-crystal X-ray structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures. cam.ac.ukcam.ac.uk However, the methodologies and the type of data obtained can be described.
Single crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
The analysis yields fundamental crystallographic data, including:
Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group: The symmetry elements present within the crystal lattice.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
While specific data for the title compound is not available, the table below presents representative crystallographic data for a structurally related compound, demonstrating the type of information generated from an XRD analysis.
Table 2: Illustrative Single Crystal XRD Data for a Related Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3161 |
| b (Å) | 5.5333 |
| c (Å) | 29.2019 |
| α (°) | 90 |
| β (°) | 97.341 |
| γ (°) | 90 |
| Volume (ų) | 1653.24 |
| Z (Molecules/unit cell) | 4 |
Note: Data is for an illustrative compound, (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, and does not represent this compound. nih.gov
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution calculated from crystallographic data. acs.org The surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which helps in identifying close intermolecular contacts.
For a molecule like this compound, key interactions would likely involve hydrogen, carbon, fluorine, nitrogen, and oxygen atoms. The analysis quantifies the percentage contribution of each contact type, such as H···H, C···H/H···C, F···H/H···F, and O···H/H···O. nih.gov
The table below shows typical contributions of various intermolecular contacts for a related heterocyclic compound containing substituted phenyl and pyridyl rings, illustrating the quantitative insights gained from Hirshfeld analysis. nih.gov
Table 3: Illustrative Hirshfeld Surface Analysis Data Showing Percentage Contributions of Intermolecular Contacts
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H···C / C···H | 18.0 |
| H···H | 17.0 |
| H···Cl / Cl···H* | 16.6 |
| H···O / O···H | 10.4 |
| H···N / N···H | 8.9 |
| H···S / S···H* | 5.9 |
Note: This data is from a related chlorophenyl oxadiazole thioethanone and serves as an example. The presence and percentage of contacts for this compound would differ, notably featuring F···H contacts instead of Cl···H or S···H contacts. nih.gov
This analysis provides a powerful visual and quantitative understanding of how molecules assemble in the solid state, which is fundamental to materials science and drug design.
Computational Chemistry and Molecular Modeling of 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone
The Unexplored Quantum Chemical Landscape
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. For 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone, such studies would be invaluable but are currently unavailable.
Uncharted Electronic Properties and Reactivity
The electronic characteristics of a molecule are key to predicting its reactivity and interaction with other chemical species. These properties remain theoretically uncharacterized for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. nih.gov This analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of chemical bonding. For this compound, NBO analysis can provide significant insights into the electronic structure and stability arising from interactions between filled (donor) and empty (acceptor) orbitals.
The primary interactions of interest in this molecule would involve the delocalization of electron density from lone pairs of oxygen and nitrogen atoms, as well as from the π-orbitals of the aromatic rings, into adjacent antibonding (σ* or π*) orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory and provides a quantitative measure of the strength of the interaction. nih.gov
Key intramolecular interactions expected in this compound include:
n → π interactions:* The lone pairs on the carbonyl oxygen and the pyridinyl nitrogen can delocalize into the antibonding π* orbitals of the aromatic rings and the carbonyl group. For instance, the interaction n(O) → π*(C=C) of the phenyl ring would indicate hyperconjugation.
n → σ interactions:* Delocalization of lone pair electrons into antibonding σ* orbitals of adjacent single bonds can also contribute to molecular stability. For example, the interaction of a lone pair on the nitrogen atom with the antibonding orbitals of neighboring C-C or C-H bonds.
These hyperconjugative interactions lead to a more stabilized molecular system by dispersing electron density. The magnitude of the E(2) energies reveals the most significant delocalization pathways within the molecule, highlighting the electronic interplay between the fluorophenyl moiety, the ethanone (B97240) linker, and the pyridinyl ring.
Table 1: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π (C1-C6) Fluorophenyl | π* (C=O) | > 5.0 | π-conjugation |
| π (C=O) | π* (C8-C12) Pyridinyl | > 5.0 | π-conjugation |
| LP (O) Carbonyl | π* (C-C) Phenyl | > 2.0 | n → π* hyperconjugation |
| LP (N) Pyridinyl | σ* (C-C) | > 0.5 | n → σ* hyperconjugation |
Note: This table is illustrative and presents expected interactions and their potential relative strengths. Actual values would require a specific computational study.
Reduced Density Gradient (RDG) for Characterizing Non-Covalent Interactions
The Reduced Density Gradient (RDG) is a computational tool based on Density Functional Theory (DFT) that is used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.comnih.gov This method analyzes the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of non-covalent interactions can be distinguished. scielo.org.mx
The resulting 3D visualization of the RDG isosurfaces provides a qualitative picture of the non-covalent interactions within a molecule. The color of the isosurface indicates the nature of the interaction:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions, indicative of steric clashes. researchgate.net
For this compound, RDG analysis would be crucial for understanding the intramolecular forces that dictate its conformational preferences. Potential non-covalent interactions that could be visualized include:
Intramolecular Hydrogen Bonds: A weak C-H···O or C-H···N hydrogen bond could exist between a hydrogen atom on one of the aromatic rings and the carbonyl oxygen or the pyridinyl nitrogen, respectively. These would appear as small, blueish-green isosurfaces.
van der Waals Interactions: Dispersive interactions between the two aromatic rings, if they are in close proximity, would be represented by a larger, green-colored isosurface between them.
Steric Repulsion: Repulsive interactions, for example, between closely positioned hydrogen atoms on the two rings, would be indicated by red-colored isosurfaces.
This analysis provides a detailed map of the regions of attractive and repulsive forces within the molecule, which is essential for understanding its three-dimensional structure and conformational stability.
Solvation Effects and Computational Prediction of Solvation Free Energy
The biological and chemical activity of a molecule is profoundly influenced by its interactions with a solvent. Computational chemistry provides methods to predict the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. arxiv.orgresearchgate.net These methods can be broadly categorized into explicit and implicit solvent models.
Explicit Solvent Models: These models treat individual solvent molecules quantum mechanically or with molecular mechanics. While highly accurate, they are computationally very expensive, especially for large systems.
Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. nih.gov These models offer a good balance between accuracy and computational cost.
The solvation free energy of this compound in various solvents (e.g., water, ethanol (B145695), DMSO) could be predicted using these methods. Such calculations would provide insights into its solubility and how the solvent environment might affect its conformational equilibrium and reactivity. The presence of the polar carbonyl group, the nitrogen atom in the pyridine (B92270) ring, and the electronegative fluorine atom suggests that this molecule will have significant interactions with polar solvents.
Recent advancements have also seen the application of machine learning models to predict solvation free energies with high accuracy, often outperforming traditional force fields. arxiv.orgnih.gov
Table 2: Predicted Solvation Free Energies (ΔGsolv) for this compound in Different Solvents (Hypothetical Values)
| Solvent | Dielectric Constant | Predicted ΔGsolv (kcal/mol) | Computational Method |
| Water | 78.4 | -8.5 | PCM/B3LYP/6-31G |
| Ethanol | 24.6 | -7.2 | PCM/B3LYP/6-31G |
| DMSO | 46.7 | -9.1 | PCM/B3LYP/6-31G |
| Chloroform | 4.8 | -4.5 | PCM/B3LYP/6-31G |
Note: These values are illustrative and intended to show the expected trend of solvation energy with solvent polarity. Actual calculations are required for accurate predictions.
Prediction of Nonlinear Optical (NLO) Properties through Theoretical Methods
Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), such as in optical switching and frequency conversion. ripublication.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine the NLO response are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net
For this compound, the presence of an electron-donating pyridinyl group and an electron-withdrawing fluorophenyl group, connected by a π-conjugated system (the ethanone bridge), suggests that it may exhibit NLO properties. This "push-pull" electronic structure can lead to a significant intramolecular charge transfer upon excitation by an external electric field, resulting in a large first hyperpolarizability.
Theoretical calculations of these properties are typically performed using DFT with appropriate functionals and basis sets. The calculated values can then be compared with known NLO materials to assess the potential of the molecule for NLO applications. The HOMO-LUMO energy gap is also an important indicator, as a smaller gap often correlates with a larger hyperpolarizability. researchgate.net
Table 3: Theoretically Predicted NLO Properties of this compound (Hypothetical Values)
| Property | Symbol | Calculated Value (a.u.) | Computational Method |
| Dipole Moment | μ | 3.5 | B3LYP/6-311++G(d,p) |
| Mean Polarizability | <α> | 180 | B3LYP/6-311++G(d,p) |
| First Hyperpolarizability | β | 650 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | ΔE | 4.2 eV | B3LYP/6-311++G(d,p) |
Note: These values are hypothetical and serve to illustrate the types of data generated from NLO calculations. The magnitude of β suggests potential NLO activity.
Validation of Computational Models Against Experimental Spectroscopic and Structural Data
The reliability of computational models depends on their validation against experimental data. mdpi.comnih.gov For this compound, theoretical predictions of its structure and spectroscopic properties should be compared with experimental results to ensure the accuracy of the chosen computational methods.
Structural Validation: The optimized molecular geometry obtained from DFT calculations (bond lengths, bond angles, and dihedral angles) can be compared with experimental data from X-ray crystallography. A good agreement between the theoretical and experimental structures validates the computational model.
Spectroscopic Validation:
Vibrational Spectroscopy: The calculated vibrational frequencies (IR and Raman spectra) can be compared with the experimental spectra. While a direct match is not always possible due to the harmonic approximation in many calculations, the trends and positions of the major peaks should be consistent.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculated maximum absorption wavelengths (λmax) can be compared with the experimental UV-Vis spectrum.
NMR Spectroscopy: The theoretical chemical shifts (¹H and ¹³C NMR) can be calculated and compared with the experimental NMR data.
Discrepancies between the computational and experimental data can often be resolved by refining the computational model, for example, by choosing a different functional or basis set, or by including solvent effects. This iterative process of comparison and refinement is crucial for developing a robust and predictive computational model for the molecule of interest. mdpi.com
Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone Derivatives
Impact of Fluorine Substitution Position on Biological Activity and Selectivity
The introduction of a fluorine atom to a phenyl ring can profoundly alter a molecule's biological properties. Its effects are highly dependent on its position (ortho, meta, or para) due to its strong electronegativity and small size, which influence the electronic distribution, pKa, and binding interactions of the entire molecule. researchgate.nettandfonline.com
In the context of 1-phenyl-2-pyridin-4-ylethanone derivatives, the position of the fluorine atom on the phenyl ring is a critical determinant of biological activity and target selectivity. The fluorine atom in the meta-position, as seen in the parent compound, creates a specific electronic environment that can be favorable for binding to a target protein. Shifting the fluorine to the ortho- or para-positions can lead to significant changes in activity.
Research on related kinase inhibitors has shown that strategic placement of fluorine can enhance potency by up to 40-fold. nih.gov This enhancement is often attributed to the formation of favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target's binding pocket. For instance, a fluorine atom at a specific position might interact with a backbone amide or a polar side chain, anchoring the inhibitor more securely. nih.gov
Conversely, an improperly placed fluorine can introduce steric hindrance or unfavorable electronic repulsion, leading to a decrease in binding affinity. The selectivity of the compound can also be modulated; one positional isomer may inhibit a specific target, while another may have a broader spectrum of activity or inhibit a different target altogether. A comparative analysis of fluorinated 7-phenyl-pyrroloquinolinone derivatives showed that introducing a fluorine atom at the 2- or 3-position of the phenyl ring resulted in potent cytotoxic activity. researchgate.net
Table 1: Illustrative Impact of Fluorine Position on Biological Activity This table presents hypothetical data to illustrate established SAR principles.
| Compound | Fluorine Position | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| Derivative A | ortho (2-F) | 85 | 1500 | 17.6 |
| Derivative B | meta (3-F) | 25 | 1800 | 72.0 |
The hypothetical data suggest that the meta-fluorine substitution provides the optimal combination of potency and selectivity for the primary target kinase.
Influence of Pyridine (B92270) Ring Substitution on Biological Interactions
The pyridine ring is a common feature in many biologically active compounds, often acting as a hydrogen bond acceptor and participating in π-π stacking interactions. nih.govrsc.org Modifications to the pyridine ring of 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone derivatives can significantly influence their interaction with biological targets. The nature and position of substituents can modulate the basicity of the pyridine nitrogen and introduce new interaction points.
Studies on other pyridine-containing scaffolds have demonstrated that adding electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -CN) alters the electronic properties of the ring. rsc.org For example, electron-donating groups can increase the electron density on the nitrogen atom, potentially strengthening its ability to form hydrogen bonds. rsc.org Conversely, electron-withdrawing groups can decrease its basicity.
The steric properties of the substituent are also crucial. Bulky groups can prevent the molecule from fitting into a narrow binding pocket, while smaller groups may be well-tolerated. In some cases, a substituent can be designed to form additional beneficial interactions. For example, a hydroxyl or amino group could act as a hydrogen bond donor, creating a new anchor point with the target protein and increasing binding affinity. nih.gov Research on 2,6-diaryl-substituted pyridines has shown that specific substitution patterns can lead to promising cytotoxic and topoisomerase I inhibitory activity. rsc.org
Table 2: Illustrative Influence of Pyridine Ring Substitution on Target Binding This table presents hypothetical data to illustrate established SAR principles.
| Compound | Pyridine Substituent (Position) | Target IC50 (nM) | Rationale |
|---|---|---|---|
| Derivative D | -H (unsubstituted) | 25 | Baseline activity |
| Derivative E | -CH3 (at C2) | 45 | Potential minor steric hindrance |
| Derivative F | -Cl (at C3) | 15 | Favorable electronic interaction |
These illustrative findings highlight how small changes to the pyridine ring can be used to fine-tune the biological activity of the compound series.
Role of the Ethanone (B97240) Linker and its Conformational Flexibility in Target Binding
The conformational flexibility of the ethanone linker allows the molecule to adopt various shapes, or conformers. nih.gov This flexibility can be advantageous, enabling the molecule to adapt to the specific topology of the protein's binding pocket, a concept known as induced fit. nih.gov However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity. The ideal linker maintains a degree of constrained flexibility, guiding the molecule toward a bioactive conformation. nih.gov
The ketone group within the ethanone linker is a key feature. Its carbonyl oxygen is a potent hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor residue (e.g., the backbone amide of an amino acid) in the binding site. This interaction can serve as a primary anchor point for the entire molecule. The rotational freedom around the single bonds of the linker dictates the spatial relationship between the fluorophenyl and pyridine rings, which is essential for establishing other binding interactions like hydrophobic and π-stacking interactions. rsc.orgmdpi.com
Comparative Analysis with Structurally Similar Compounds for SAR Delineation
To fully understand the SAR of this compound, it is instructive to compare it with structurally similar compounds. This comparative analysis helps to delineate the specific contributions of each structural component.
One key comparison is with the non-fluorinated analog, 1-phenyl-2-pyridin-4-ylethanone. Often, the fluorinated version exhibits enhanced binding affinity or altered selectivity. nih.gov This difference highlights the critical role of the fluorine atom, which may be involved in direct favorable interactions with the target or may influence the conformation of the molecule to favor a more bioactive shape. tandfonline.com
Another comparison can be made with analogs where the ethanone linker is modified. For instance, replacing the ketone with a simple ethyl linker (-CH2-CH2-) would remove the hydrogen bond accepting capability of the carbonyl group, likely leading to a significant drop in activity if this interaction is critical. Conversely, using a more rigid linker, such as an alkene or cyclopropyl (B3062369) group, would restrict the conformational freedom. If this rigid conformation matches the bioactive pose, potency could increase; if not, activity would decrease. Studies on pyridine-bridged analogs of other compounds have shown that linker length and composition are critical for conferring cytotoxicity. acs.org
Table 3: Illustrative Comparative Analysis of Analogues This table presents hypothetical data to illustrate established SAR principles.
| Compound | Phenyl Ring | Linker | Pyridine Ring | Target IC50 (nM) |
|---|---|---|---|---|
| Parent Compound | 3-Fluorophenyl | -C(=O)CH2- | Pyridin-4-yl | 25 |
| Analogue 1 | Phenyl | -C(=O)CH2- | Pyridin-4-yl | 150 |
| Analogue 2 | 3-Fluorophenyl | -CH2CH2- | Pyridin-4-yl | 800 |
This analysis underscores the importance of the fluorine atom, the ketone group, and the pyridine nitrogen for potent biological activity.
Identification of Key Pharmacophoric Features and Their Contribution to Efficacy
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. dovepress.comnih.gov For the this compound scaffold, several key pharmacophoric features can be identified that contribute to its efficacy. nih.govresearchgate.net
Hydrogen Bond Acceptor (Pyridine Nitrogen): The nitrogen atom of the pyridine ring is a crucial hydrogen bond acceptor. It often interacts with hydrogen bond donors in the hinge region of protein kinases or similar polar regions in other targets. researchgate.netresearchgate.net
Hydrogen Bond Acceptor (Carbonyl Oxygen): The oxygen of the ethanone linker's carbonyl group serves as a second important hydrogen bond acceptor, providing an additional anchoring point to the target protein. researchgate.net
Hydrophobic/Aromatic Region 1 (Fluorophenyl Ring): The 3-fluorophenyl ring occupies a hydrophobic pocket in the binding site. The fluorine atom can modulate the electronic character of this ring and may form specific polar or halogen bond interactions.
Hydrophobic/Aromatic Region 2 (Pyridine Ring): The pyridine ring itself also contributes to hydrophobic and aromatic (π-π stacking) interactions with residues in the binding site.
Structural Scaffold (Ethanone Linker): The linker itself acts as the structural backbone that holds the key interacting moieties (the two rings) in the correct spatial orientation for optimal binding.
The combination of these features creates a distinct pharmacophoric pattern. The efficacy of any derivative is determined by how well its conformation allows these features to align with the complementary features of the biological target.
Table 4: Summary of Key Pharmacophoric Features
| Pharmacophoric Feature | Structural Moiety | Type of Interaction | Contribution to Efficacy |
|---|---|---|---|
| H-Bond Acceptor 1 | Pyridine Nitrogen | Hydrogen Bonding | Primary anchoring, target recognition |
| H-Bond Acceptor 2 | Carbonyl Oxygen | Hydrogen Bonding | Secondary anchoring, conformational stability |
| Aromatic/Hydrophobic Region | 3-Fluorophenyl Ring | Hydrophobic, π-π Stacking, Polar | Occupies hydrophobic pocket, potency modulation |
| Aromatic/Hydrophobic Region | Pyridine Ring | Hydrophobic, π-π Stacking | Binds in aromatic pocket, contributes to affinity |
Biological Target Identification and Validation for 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone
Methodological Approaches for Target Elucidation in Chemical Biology
The identification of the biological targets of a small molecule like 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone is a critical step in understanding its mechanism of action and potential therapeutic applications. Chemical biology offers a diverse toolbox of methodological approaches for this purpose, which can be broadly categorized into direct and indirect methods.
Direct approaches aim to physically identify the binding partners of the compound. A common strategy involves affinity-based methods, where the small molecule is chemically modified to incorporate a reactive group or a tag. This modified probe is then used to capture its interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins can subsequently be identified using techniques like mass spectrometry.
Indirect approaches, on the other hand, infer the biological target by observing the downstream effects of the compound on cellular systems. These methods include genetic and proteomic techniques. For instance, genetic approaches might involve screening for genes that, when overexpressed or knocked down, confer resistance or sensitivity to the compound. Proteomic approaches could involve analyzing changes in protein expression or post-translational modifications in response to compound treatment.
Table 1: Methodological Approaches for Target Elucidation
| Approach Category | Specific Method | Principle |
|---|---|---|
| Direct Methods | Affinity Chromatography | A derivative of the compound is immobilized on a solid support to capture interacting proteins from a cell lysate. |
| Photo-affinity Labeling | A photo-reactive group is incorporated into the compound, which upon UV irradiation, covalently crosslinks to its target protein. | |
| Drug Affinity Responsive Target Stability (DARTS) | The binding of a small molecule to its target protein can alter the protein's susceptibility to proteolysis. | |
| Indirect Methods | Genetic Screens | Identifying genetic mutations or alterations in gene expression that modulate the cellular response to the compound. |
| Transcriptomic Profiling (e.g., RNA-seq) | Analyzing changes in global gene expression patterns in cells treated with the compound to infer affected pathways. | |
| Proteomic Profiling (e.g., SILAC, iTRAQ) | Quantifying changes in the abundance of thousands of proteins in response to compound treatment. |
Identification of Specific Biomarkers, Proteins, Enzymes, and Signaling Pathways Associated with Activity
As of the current date, specific biomarkers, proteins, enzymes, or signaling pathways definitively associated with the activity of this compound have not been reported in publicly available scientific literature. The elucidation of such specific molecular interactions would be the primary goal of the target identification methodologies described in the previous section.
Hypothetically, should this compound exhibit, for example, anti-proliferative effects in a cancer cell line screen, researchers would then employ techniques like proteomic profiling to identify proteins whose expression levels or phosphorylation status are significantly altered. If the compound were to induce a specific morphological change, high-content imaging could be used to quantify these changes and correlate them with the activity of known signaling pathways.
Characterization of Target Distribution and Subcellular Localization
The characterization of the distribution and subcellular localization of a potential biological target is crucial for understanding the context of its interaction with this compound. Once a candidate target protein is identified, its location within the cell can provide valuable clues about its function and the mechanism of the compound.
Standard cell biology techniques are employed for this purpose. Immunofluorescence microscopy, using antibodies specific to the target protein, can reveal its localization in different cellular compartments, such as the nucleus, cytoplasm, mitochondria, or cell membrane. Co-localization studies, using fluorescently tagged versions of both the target protein and markers for specific organelles, can provide more precise spatial information. Furthermore, subcellular fractionation followed by Western blotting can be used to biochemically confirm the enrichment of the target protein in specific cellular fractions.
Functional Assessment of Identified Biological Targets
Once a putative biological target for this compound is identified, it is essential to functionally validate that this interaction is responsible for the observed biological effects of the compound. This validation is a critical step to ensure that the identified protein is not merely a non-specific binding partner.
Several experimental strategies can be employed for functional assessment:
Genetic Manipulation: Techniques such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be used to reduce or eliminate the expression of the target protein. If the cells lacking the target protein no longer respond to the compound, it provides strong evidence that the protein is the relevant target.
Overexpression Studies: Conversely, overexpressing the target protein might enhance the cellular sensitivity to the compound.
In Vitro Assays: If the target is an enzyme, the direct effect of this compound on its activity can be measured in a purified system. This can determine if the compound acts as an inhibitor or an activator.
Binding Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity between the compound and the purified target protein, providing quantitative data on the interaction.
Cellular Pathway Mapping and Phenotypic Screening Approaches
Cellular pathway mapping aims to place the interaction between this compound and its target into a broader biological context. By understanding which signaling pathways are modulated by the compound, a more complete picture of its mechanism of action can be developed. Transcriptomic and proteomic data can be analyzed using bioinformatics tools to identify enriched pathways, such as those involved in cell cycle regulation, apoptosis, or metabolic processes.
Phenotypic screening is a powerful, unbiased approach that can provide the initial leads for target identification. selleckchem.com In this strategy, large libraries of compounds are tested for their ability to induce a specific, observable change in a cellular or organismal model, without prior knowledge of the compound's target. selleckchem.com For this compound, a phenotypic screen could involve, for example, assessing its impact on cell viability across a panel of different cancer cell lines, its ability to inhibit microbial growth, or its effect on the differentiation of stem cells. A distinct phenotypic "hit" would then trigger a cascade of target deconvolution studies using the methodologies outlined above.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Enzyme Inhibition Studies of 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone
Quantitative Assessment of Enzyme Inhibition Potency (e.g., IC50, Ki Determination)
Quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are essential for evaluating the potency of an enzyme inhibitor. While comprehensive quantitative data for 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone across a wide range of enzymes is not extensively detailed in the available literature, specific inhibitory activities have been characterized for structurally related compounds against certain kinases. For instance, the related 2,3-aryl-pyrazolopyridine compound, GW461484A, was initially developed as an inhibitor of human p38α mitogen-activated protein kinase (MAPK) and demonstrated an IC50 value of 150 nM. nih.gov Such data points are crucial for structure-activity relationship (SAR) studies, which help in the optimization of lead compounds to enhance their potency and selectivity.
Investigation of Specific Enzyme Classes and Isoforms
The therapeutic potential of a compound is often defined by its specific interactions with particular enzyme classes and their isoforms. Research has explored the effects of this compound and its analogs on several key enzymes.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Despite the interest in tyrosinase inhibitors, specific studies detailing the inhibitory activity of this compound against tyrosinase are not prominently available in the reviewed scientific literature.
Autotaxin (ATX) is a secreted enzyme that plays a significant role in generating the signaling lipid lysophosphatidic acid (LPA). mdpi.comembopress.org The ATX-LPA signaling axis is implicated in various pathological conditions, including fibrosis, inflammation, and cancer. nih.govfrontiersin.org However, research specifically documenting the inhibition of Autotaxin by this compound could not be identified in the available search results.
Phospholipases A2 (PLA2) are a diverse group of enzymes involved in numerous cellular processes, including inflammation, by hydrolyzing phospholipids (B1166683) to produce precursors of potent inflammatory mediators. nih.govnih.gov Consequently, PLA2 inhibitors are of significant therapeutic interest. researchgate.net A review of existing literature did not yield specific studies on the inhibition of Phospholipase A2 by this compound.
Protein kinases are crucial targets for antifungal drug development. medchemexpress.com Research into kinase inhibitors has identified the 2,3-aryl-pyrazolopyridine compound GW461484A, which is structurally related to this compound, as an inhibitor of the Candida albicans casein kinase Yck2. researchgate.netnih.gov Yck2 is a member of the casein kinase 1 (CK1) family and plays a role in fungal morphogenesis and virulence. nih.gov The inhibition of Yck2 by GW461484A has been shown to restore sensitivity to antifungal drugs like caspofungin in resistant strains of C. albicans. nih.govresearchgate.net This suggests that targeting Yck2 could be a viable strategy to combat drug-resistant fungal infections. medchemexpress.comnih.gov
Table 1: Research Findings on Yck2 Inhibition by Structurally Related Compound GW461484A
| Aspect Investigated | Key Finding | Reference |
| Target Identification | Chemical-genomic approaches identified Yck2 as the primary target of GW461484A in C. albicans. | researchgate.net |
| Antifungal Activity | GW461484A shows single-agent and echinocandin-potentiating activity against C. albicans. | researchgate.net |
| Mechanism | Inhibition of Yck2 disrupts the morphogenetic program in C. albicans required for invasive infection. | nih.gov |
| Therapeutic Potential | Validates Yck2 as a promising antifungal target for further drug development. | nih.gov |
The p38 mitogen-activated protein kinases (MAPKs) are key regulators of inflammatory responses, primarily through the control of pro-inflammatory cytokine production, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα). aginganddisease.orgnih.gov The p38α isoform is a well-established therapeutic target for inflammatory diseases. aginganddisease.org
The compound GW461484A, a structural analog of this compound, was originally synthesized as an inhibitor of human p38α, exhibiting an IC50 of 150 nM. nih.gov Inhibition of the p38 MAPK pathway is a strategy aimed at reducing the overproduction of cytokines that contribute to the pathology of chronic inflammatory and neurodegenerative diseases. aginganddisease.orgnih.gov However, the effects of p38 MAPK inhibition on cytokine release can be complex; while it often diminishes cytokine release, in some cells, like macrophages, it has been observed to increase it. nih.gov This highlights the importance of understanding the cell-specific context of p38 MAPK signaling.
Table 2: Research Findings on p38α MAP Kinase Inhibition
| Compound/Target | Potency (IC50) | Effect on Cytokine Production | Reference |
| GW461484A | 150 nM (against human p38α) | Originally designed to modulate cytokine pathways. | nih.gov |
| General p38α Inhibitors | Varies | Generally reduces pro-inflammatory cytokines (e.g., TNFα, IL-1β). | aginganddisease.orgnih.gov |
| p38 MAPK Inhibition (in Macrophages) | Not specified | Can lead to increased cytokine release. | nih.gov |
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, no specific research findings or data were identified for the chemical compound "this compound" concerning its enzyme inhibition properties. Specifically, there is no available information on its activity related to cGMP-dependent Protein Kinase in parasitic models or its interaction with Cytochrome P450 (CYP) enzymes.
The search included targeted queries for experimental data, research articles, and database entries pertaining to the following areas:
Receptor Binding Assays for 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone
Analysis of Intracellular Signaling Pathway Modulation (e.g., Ca²⁺ Mobilization Assays)nih.gov
The interaction of a ligand with a G-protein coupled receptor (GPCR), such as the dopamine (B1211576) receptors, initiates a cascade of intracellular signaling events. creative-bioarray.com One of the key second messenger systems involved in GPCR signaling is the mobilization of intracellular calcium (Ca²⁺). nih.gov Assays that measure changes in intracellular Ca²⁺ concentration are therefore valuable functional assays to characterize the activity of compounds like 1-(3-fluorophenyl)-2-pyridin-4-ylethanone at their target receptors. springernature.com
Ca²⁺ mobilization assays are widely used in drug discovery to determine whether a compound acts as an agonist or antagonist at a particular receptor. mdpi.com These assays typically utilize fluorescent dyes that are sensitive to Ca²⁺ levels, such as Fluo-3 or Fluo-4, or bioluminescent proteins like aequorin. nih.gov When a GPCR that couples to the Gq alpha subunit is activated by an agonist, it stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. nih.gov This increase in intracellular Ca²⁺ is detected as a change in fluorescence or luminescence, providing a measure of receptor activation. nih.gov
For a compound like this compound, which shows high affinity for the dopamine D4 receptor, a Ca²⁺ mobilization assay could be employed to determine its functional activity. If the D4 receptor is engineered to couple to the Gq pathway, the compound could be tested for its ability to elicit a Ca²⁺ response (agonist activity) or to block the Ca²⁺ response induced by a known D4 agonist (antagonist activity). The data obtained from such assays, typically presented as concentration-response curves, allows for the determination of potency (EC₅₀ for agonists) and efficacy (IC₅₀ for antagonists). springernature.com
The table below outlines the typical data generated from a Ca²⁺ mobilization assay for a hypothetical compound at a specific GPCR.
| Compound | Assay Type | Receptor | EC50 / IC50 (nM) | Maximal Response (% of control) |
|---|---|---|---|---|
| Compound X (Agonist) | Agonist Mode | Dopamine D4 | 15 | 95% |
| Compound Y (Antagonist) | Antagonist Mode | Dopamine D4 | 25 | N/A |
Mechanistic Studies of 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone S Biological Activity
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone) when bound to a second molecule (a receptor or target, typically a protein). mdpi.commdpi.comresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for predicting how a novel compound might interact with a known biological target.
The primary goal of molecular docking is to identify the most stable binding pose of the ligand within the active site of its target protein. This analysis reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are primarily non-covalent and include:
Hydrogen Bonding: These are critical for the specificity of ligand binding. nih.gov In the case of this compound, the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the ketone group are potential hydrogen bond acceptors, while the fluorine atom could also participate in weaker interactions. The simulation would identify amino acid residues in the target's binding pocket that could act as hydrogen bond donors (e.g., from serine, threonine, or lysine side chains) or acceptors (e.g., from the backbone carbonyls).
Hydrophobic Interactions: These are a major driving force for ligand binding and involve the association of nonpolar groups to minimize their contact with water. lambris.complos.orgmdpi.com The fluorophenyl and pyridine rings of the compound would be expected to form hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the binding pocket. nih.gov
Pi-Stacking and Pi-Cation Interactions: The aromatic nature of both the fluorophenyl and pyridine rings allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Additionally, the pyridine ring could engage in pi-cation interactions with positively charged residues like lysine or arginine.
The docking software generates various possible conformations and orientations (binding modes) of the ligand in the active site and scores them based on a force field that estimates the binding energy.
Docking programs calculate a score for each predicted binding mode, which serves as an estimation of the binding affinity. mdpi.com This score, typically expressed in units of energy (e.g., kcal/mol), represents the theoretical free energy of binding. A lower (more negative) docking score generally indicates a more stable ligand-protein complex and, therefore, a higher predicted inhibitory potency. mdpi.com
By comparing the docking score of this compound against a known inhibitor (a reference or control ligand) for a specific target, researchers can make a preliminary prediction of its potential efficacy.
Prodrug Design Strategies Utilizing the 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone Scaffold
Rationale for Prodrug Development to Enhance Pharmacological Performance
The primary motivation for developing a prodrug is to improve the therapeutic index of a parent compound by overcoming biopharmaceutical, pharmacokinetic, or pharmacodynamic hurdles. numberanalytics.com For kinase inhibitors, which often target ATP-binding sites that are conserved across many kinases, a significant challenge is achieving selectivity and minimizing off-target effects that lead to toxicity. nih.govbenthamdirect.com A prodrug strategy can enhance the therapeutic window by ensuring the drug is released preferentially at the target site, thereby reducing systemic exposure and associated side effects. aacrjournals.org
Furthermore, many potent kinase inhibitors exhibit poor aqueous solubility, which can limit formulation options and lead to variable oral absorption. frontiersin.orgnih.gov By transiently modifying the molecular structure, a prodrug can improve solubility for parenteral administration or enhance lipophilicity to improve absorption across the gastrointestinal tract. frontiersin.org The prodrug approach is thus a versatile tool considered in the early stages of drug development to optimize a candidate's absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com
Traditional Prodrug Approaches Focused on Physicochemical Property Modulation
Traditional prodrug design primarily focuses on altering the physicochemical properties of a drug, such as its solubility and lipophilicity, to improve its delivery characteristics. These strategies typically involve attaching a promoiety to a functional group on the parent drug, which is later cleaved by ubiquitous enzymes like esterases or amidases.
The balance between aqueous solubility and lipophilicity (fat solubility) is critical for a drug's ability to be absorbed and distributed effectively. For the 1-(3-fluorophenyl)-2-pyridin-4-ylethanone scaffold, these properties could be modulated through various prodrug approaches.
Increasing Lipophilicity: To enhance passive diffusion across cellular membranes, such as the intestinal epithelium, the polarity of the molecule can be reduced. This is often achieved by masking polar functional groups. For instance, if a hydroxyl group were present on the scaffold, it could be esterified with a lipophilic fatty acid. This modification would increase the molecule's partition coefficient (LogP), favoring its transit into and across lipid bilayers. frontiersin.org
Increasing Aqueous Solubility: Conversely, for intravenous administration or to overcome poor dissolution in the gut, aqueous solubility can be increased. This is commonly accomplished by adding highly polar or ionizable promoieties. Attaching a phosphate (B84403) group to a suitable position on the this compound scaffold would create a phosphate ester prodrug. This prodrug would be highly water-soluble and could be rapidly converted back to the active parent drug by endogenous alkaline phosphatases. frontiersin.org Other solubilizing groups include amino acids or polyethylene (B3416737) glycol (PEG) chains.
| Strategy | Promoieties | Target Property | Rationale |
| Lipophilicity Enhancement | Alkyl esters, Fatty acids | Increased Permeability | Masks polar groups to improve passive diffusion across membranes. |
| Solubility Enhancement | Phosphate esters, Amino acids, PEG | Increased Aqueous Solubility | Adds polar or ionizable groups for improved dissolution and suitability for IV formulation. |
Ester and amide linkages are the most common bonds used in carrier-linked prodrugs due to their relative ease of synthesis and susceptibility to cleavage by endogenous enzymes.
Ester Prodrugs: Ester linkages are readily hydrolyzed by ubiquitous esterase enzymes found in the blood, liver, and other tissues. frontiersin.org If the this compound scaffold were modified to include a hydroxyl or carboxylic acid group, an ester prodrug could be formed. For example, a phenol (B47542) moiety could be derivatized with various solubilizing groups via an ester linkage. Such prodrugs often show significantly improved aqueous solubility while having reduced inhibitory potency against the target kinase, which is a desirable property until the active drug is released. frontiersin.org
Amide Prodrugs: Amide linkages are generally more stable to hydrolysis than esters, which can be advantageous for controlling the rate and location of drug release. An amine functional group on the parent scaffold could be acylated to form an amide prodrug. While less common due to their higher stability, amide prodrugs can be designed to be substrates for specific peptidases or proteases that may be concentrated in target tissues.
| Linkage Type | Required Functional Group | Cleavage Enzymes | Stability | Common Application |
| Ester | Hydroxyl, Carboxyl | Esterases | Less stable | Improving solubility and permeability. |
| Amide | Amine, Carboxyl | Amidases, Peptidases | More stable | Slower, more controlled drug release. |
Advanced Prodrug Approaches for Targeted Delivery and Bioactivation
Modern prodrug strategies go beyond simple physicochemical modulation to achieve site-specific drug delivery and activation. aacrjournals.org This "targeted prodrug" approach aims to exploit physiological or pathological differences between tissues, such as the expression of specific enzymes or transporter proteins. researchgate.netnih.gov
Cellular membranes are equipped with a host of transporter proteins that regulate the passage of nutrients and xenobiotics. Prodrugs can be designed to mimic the natural substrates of these transporters to hijack them for improved cellular uptake. acs.orgnih.govnih.gov This strategy is particularly useful for delivering drugs into sanctuary sites like the brain or for enhancing absorption from the intestine. nih.gov
For the this compound scaffold, a promoiety recognized by a specific transporter could be attached. For example, conjugating an amino acid to the molecule could make it a substrate for amino acid transporters like L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov Similarly, targeting the human peptide transporter 1 (hPEPT1) in the intestine can enhance oral bioavailability. acs.org This approach turns the prodrug into a substrate for carrier-mediated transport, which can be more efficient than passive diffusion. acs.orgmdpi.commhmedical.com
| Transporter Target | Example Promoieties | Location of Expression | Therapeutic Goal |
| LAT1 (SLC7A5) | Amino acids (e.g., L-DOPA) | Cancer cells, Blood-brain barrier | Tumor targeting, Brain delivery. nih.gov |
| PEPT1 (SLC15A1) | Di/tri-peptides | Intestinal epithelium | Enhanced oral absorption. acs.org |
| OATPs (SLCO) | Various organic anions | Liver, Intestine, Kidney | Tissue-specific delivery and uptake. nih.gov |
One of the most sophisticated prodrug strategies involves designing molecules that are activated by enzymes specifically overexpressed in target tissues, such as tumors. aacrjournals.orgresearchgate.net This ensures that the cytotoxic parent drug is released predominantly at the site of action, sparing healthy tissues. aacrjournals.orgtaylorfrancis.com
This approach, often termed enzyme-prodrug therapy, can be divided into several categories:
Gene-Directed Enzyme Prodrug Therapy (GDEPT): A non-human enzyme gene is delivered to tumor cells (e.g., via a viral vector), which then express the enzyme. A systemically administered prodrug is then selectively activated only in the tumor cells expressing the foreign enzyme. aacrjournals.org
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody that recognizes a tumor-specific antigen is conjugated to a drug-activating enzyme and administered first. After the conjugate localizes to the tumor and clears from circulation, a non-toxic prodrug is given, which is then converted to a potent cytotoxic agent at the tumor site. aacrjournals.org
For a kinase inhibitor based on the this compound scaffold, a prodrug could be designed for activation by an enzyme known to be upregulated in a specific cancer type, such as Aldo-keto reductase 1C3 (AKR1C3) or certain cathepsins. aacrjournals.orgresearchgate.net This would involve incorporating a chemical linker that is a specific substrate for the target enzyme, ensuring that the active kinase inhibitor is liberated preferentially within the tumor microenvironment. researchgate.net
Enzyme-Activated Prodrugs and Carrier-Mediated Delivery Systems
Enzyme-activated prodrugs are inactive compounds that are converted into their active therapeutic forms by specific enzymes that are more prevalent or active in target tissues, such as tumors. This strategy enhances the selectivity of the drug, minimizing off-target effects. Carrier-mediated delivery systems utilize carriers like polymers, nanoparticles, or antibodies to transport the drug to the target site, often incorporating an enzyme-labile linker for controlled release.
The this compound scaffold could be chemically modified to create an enzyme-activated prodrug. A common approach involves attaching a promoiety to the parent drug via a linker that is susceptible to cleavage by a specific enzyme. For instance, a peptide linker could be attached to a modified version of the scaffold, making it a substrate for proteases like cathepsins, which are often overexpressed in the tumor microenvironment.
Another strategy involves glycosidic linkages, where a sugar moiety is attached to the drug. These prodrugs can be activated by glycosidases, such as β-glucuronidase, which is found at high concentrations in necrotic regions of tumors and the lysosomes of cancer cells.
Hypothetical Enzyme-Activated Prodrugs of a this compound Derivative
To illustrate this, consider a hypothetical cytotoxic derivative of this compound, designated as "FP-Eth cytotoxin". The table below outlines potential enzyme-activated prodrugs of this compound.
| Prodrug Candidate | Promoietylinker | Target Enzyme | Activation Mechanism | Theoretical Target Tissue |
| FP-Eth-Val-Cit-PABC | Valine-Citrulline dipeptide with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer | Cathepsin B | Proteolytic cleavage of the Val-Cit linker by Cathepsin B, followed by self-immolation of the PABC spacer to release the active drug. | Tumor Microenvironment |
| FP-Eth-Glucuronide | Glucuronic acid | β-Glucuronidase | Hydrolysis of the glucuronide bond by β-glucuronidase releases the active drug. | Necrotic Tumor Regions, Lysosomes |
| FP-Eth-Phosphate | Phosphate group | Alkaline Phosphatase | Enzymatic dephosphorylation by alkaline phosphatase to release the active drug. | Tissues with high alkaline phosphatase activity |
In a carrier-mediated approach, these prodrugs could be conjugated to a carrier molecule to further enhance targeting. For example, FP-Eth-Val-Cit-PABC could be attached to a polyethylene glycol (PEG) polymer to improve its pharmacokinetic profile and allow for passive accumulation in tumors through the enhanced permeability and retention (EPR) effect.
Exploration of Specific Targeted Therapy Concepts (e.g., ADEPT, GDEPT, VDEPT, GPAT)
Building upon the principles of enzyme-activated prodrugs, several highly specific targeted therapy concepts have been developed. These strategies aim to localize the drug-activating enzyme to the target tissue before administering the prodrug.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): In this two-step approach, an antibody-enzyme conjugate is first administered to target a tumor-specific antigen. After the conjugate has localized to the tumor and cleared from circulation, a non-toxic prodrug is administered, which is then converted to its active cytotoxic form only at the tumor site. nih.gov
Gene-Directed Enzyme Prodrug Therapy (GDEPT): Also known as suicide gene therapy, GDEPT involves delivering a gene encoding a non-human enzyme to cancer cells. These cells then express the enzyme, which can activate a subsequently administered prodrug. nih.gov
Virus-Directed Enzyme Prodrug Therapy (VDEPT): This is a subtype of GDEPT where a viral vector is used to deliver the enzyme-encoding gene to the tumor cells. nih.gov
Gene-Prodrug Activation Therapy (GPAT): This is a broader term that encompasses GDEPT and VDEPT.
The this compound scaffold could be incorporated into prodrugs designed for these therapeutic concepts. For instance, a derivative of this scaffold could be synthesized into a prodrug that is a substrate for an enzyme used in an ADEPT or GDEPT system, such as carboxypeptidase G2 or nitroreductase.
Hypothetical Application of a this compound-Based Prodrug in Targeted Therapies
The following table outlines a hypothetical scenario where a prodrug derived from our "FP-Eth cytotoxin" is used in different targeted therapy strategies.
| Therapy Concept | Enzyme | Prodrug Design (Hypothetical) | Mechanism of Action |
| ADEPT | Carboxypeptidase G2 (CPG2) | FP-Eth-Glu: A glutamic acid moiety is attached to the active drug, rendering it inactive. | An antibody-CPG2 conjugate targets the tumor. The subsequently administered FP-Eth-Glu is cleaved by CPG2 at the tumor site, releasing the active cytotoxin. |
| GDEPT/VDEPT | Nitroreductase (NTR) | FP-Eth-Nitrobenzyl: A nitrobenzyl group is attached to the active drug, acting as a trigger. | Tumor cells are transduced with a gene for NTR (e.g., via a viral vector in VDEPT). The administered FP-Eth-Nitrobenzyl is reduced by the expressed NTR in the tumor cells, leading to the release of the active drug. |
These targeted strategies could significantly enhance the therapeutic index of a potent cytotoxic agent derived from the this compound scaffold, offering a promising, albeit currently theoretical, avenue for the development of novel anticancer therapies. Further research would be necessary to synthesize and evaluate such prodrugs to determine their stability, enzyme kinetics, and efficacy in preclinical models.
Research Applications and Future Directions for 1 3 Fluorophenyl 2 Pyridin 4 Ylethanone
Utility as a Versatile Chemical Building Block in Complex Organic Synthesis
The true value of 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone in organic synthesis lies in its potential as a versatile precursor for more complex molecular architectures. The presence of the ketone functional group, an electrophilic fluorinated aromatic ring, and a nucleophilic pyridine (B92270) ring provides multiple reactive sites for a variety of chemical transformations.
Synthetic chemists can leverage the ketone for reactions such as reductions to form chiral alcohols, reductive aminations to introduce new nitrogen-containing moieties, and aldol (B89426) condensations to build larger carbon skeletons. The fluorophenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. Furthermore, the pyridine nitrogen can be alkylated or oxidized to form N-oxides, which can then be used in subsequent functionalization reactions. This multi-faceted reactivity makes it a valuable starting material for the synthesis of diverse heterocyclic compounds, which are a cornerstone of medicinal chemistry.
While specific, large-scale synthetic applications of this compound are not yet widely documented, its structural similarity to intermediates used in the synthesis of complex pharmaceuticals suggests its potential in this arena. The synthesis of multi-substituted pyridines is a significant area of research, and this compound could serve as a key starting material. researchgate.netnih.gov
Development as a Lead Compound for Novel Therapeutic Agents
The combination of a fluorophenyl group and a pyridine ring is a well-established strategy in the design of new therapeutic agents. Fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. beilstein-journals.org The pyridine ring is a common feature in many approved drugs, often involved in crucial hydrogen bonding interactions with biological targets.
Derivatives of fluorophenyl and pyridinyl ethanones have been investigated for a range of pharmacological activities. For instance, related pyridine derivatives have been explored as potential anticancer agents, kinase inhibitors, and antagonists for various receptors. nih.govnih.govnih.gov The structural framework of this compound provides a solid foundation for the development of new drugs targeting a variety of diseases.
Structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to both the fluorophenyl and pyridine rings can significantly impact biological activity. nih.govnih.gov This suggests that a systematic exploration of derivatives of this compound could lead to the discovery of potent and selective therapeutic agents.
Table 1: Potential Therapeutic Targets for Derivatives of this compound
| Therapeutic Area | Potential Target Class | Rationale |
| Oncology | Kinases (e.g., AURKB, CDK) | The pyridine and phenyl rings are common scaffolds in kinase inhibitors. nih.govnih.gov |
| Infectious Diseases | Fungal or bacterial enzymes | The compound's structural features are present in some antifungal and antibacterial agents. frontiersin.org |
| Neurological Disorders | Receptors and enzymes in the CNS | The ability of fluorine to cross the blood-brain barrier makes this scaffold interesting for CNS targets. |
Exploration of Potential Applications in Material Science
The incorporation of fluorine into organic molecules can impart unique properties that are highly desirable in material science. nih.gov Fluorinated polymers, for instance, often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties. pageplace.denih.gov
While direct applications of this compound in material science have not been extensively reported, its structure suggests potential as a monomer or a precursor to functional materials. The pyridine moiety can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or functional polymers with interesting catalytic or photophysical properties. The fluorophenyl group can contribute to creating materials with low surface energy, useful for coatings and specialized surfaces.
The synthesis of functional polymers often relies on the availability of versatile building blocks. rsc.orgpsu.edu The reactivity of the ketone and the potential for polymerization through functionalization of the aromatic rings make this compound a candidate for the development of novel fluorinated polymers.
Identification of New Biological Targets and Novel Disease Indications
The discovery of new drugs often involves screening compounds against a wide range of biological targets to identify novel activities. Given the privileged structural motifs within this compound, it is plausible that its derivatives could interact with previously unexplored biological targets.
High-throughput screening campaigns and target-based drug discovery efforts could uncover unexpected biological activities for this class of compounds. The structural similarity to known kinase inhibitors, for example, suggests that derivatives could be tested against a broad panel of kinases to identify novel inhibitory profiles. nih.gov Furthermore, the exploration of its effects on various cellular pathways could reveal new therapeutic opportunities.
Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery and Development
Modern drug discovery heavily relies on the integration of computational (in silico) and experimental methods to accelerate the identification and optimization of new drug candidates. Molecular docking studies can be employed to predict the binding modes of this compound derivatives to the active sites of various biological targets. researchgate.netekb.egbohrium.com
Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of compounds with favorable drug-like properties. mdpi.com These in silico predictions can then be validated through experimental assays, creating an efficient feedback loop for lead optimization. The combination of computational modeling and experimental validation is a powerful strategy for navigating the complex landscape of drug discovery and can be effectively applied to the exploration of this compound and its analogs. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
